molecular formula C13H23NO4 B2789044 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid CAS No. 1262406-79-0

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid

Cat. No.: B2789044
CAS No.: 1262406-79-0
M. Wt: 257.33
InChI Key: YJMYVPLIZYHKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly relevant in the field of peptide synthesis, where protecting groups are essential for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected product is obtained after purification.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Deprotection of the Boc group results in the free amine.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively cleaved under acidic conditions . This allows for the controlled release of the free amine, which can then participate in further chemical reactions. The Boc group is particularly useful in multi-step synthesis processes, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclohexane carboxylic acid moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in peptide synthesis and other areas of organic chemistry.

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(4,8-6-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYVPLIZYHKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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